molecular formula C8H6N2S2 B2416289 6-(thiophen-2-yl)pyridazine-3(2H)-thione CAS No. 134252-09-8

6-(thiophen-2-yl)pyridazine-3(2H)-thione

Cat. No. B2416289
CAS RN: 134252-09-8
M. Wt: 194.27
InChI Key: IMNXFJICHCBSLK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridazine derivatives, such as 6-(thiophen-2-yl)pyridazine-3(2H)-thione, can be achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction . For instance, a mixture of 6-(thiophen-2-yl)pyridazin-3(2H)-one and POBr3 was heated for 6 hours at 110 to 120 °C. The mixture was then cooled to room temperature and poured onto ice-water, basified with a solution of ammonia (2 M), and stirred for 30 minutes to give a brown solid .


Molecular Structure Analysis

The molecular structure of 6-(thiophen-2-yl)pyridazine-3(2H)-thione is characterized by a planar topography. In the single crystal X-ray structure of a similar compound, 3-methyl-6-(thiophen-2-yl)pyridazine, the molecule is stabilized in a planar topography by an energetically productive N-to-Sσ* interaction .


Physical And Chemical Properties Analysis

6-(Thiophen-2-yl)pyridazine-3(2H)-thione is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at room temperature .

Scientific Research Applications

Molecular Recognition and Drug Discovery

The pyridazine ring exhibits several advantageous properties:

Notably, the FDA-approved drugs relugolix (a gonadotropin-releasing hormone receptor antagonist) and deucravacitinib (an allosteric tyrosine kinase 2 inhibitor) incorporate a pyridazine ring .

Privileged Structural Element in Drug Design

The physicochemical properties of the pyridazine ring distinguish it from other azines and azoles. It can serve as a less lipophilic substitute for phenyl rings or be deployed as a scaffolding element or pharmacophoric moiety. Despite its potential, it remains underrepresented in marketed drugs .

Synthesis of Pyridazine Derivatives

Researchers have synthesized thienylpyridazine derivatives using 3-bromo-6-(thiophen-2-yl)pyridazine as a coupling component. Palladium-catalyzed Suzuki–Miyaura coupling reactions enable the creation of novel compounds .

Radical Pathways in Synthesis

The synthesis of 6-(thiophen-2-yl)pyridazine involves radical pathways, such as iminyl radical formation through single-electron-transfer processes. Understanding these mechanisms aids in designing efficient synthetic routes .

Potential Antidepressant Applications

Minaprine, an atypical antidepressant containing a 3-aminopyridazine heterocycle, was approved in France but later withdrawn due to convulsions. Its structure highlights the importance of pyridazine-based compounds in mental health research .

Safety and Hazards

The compound is classified under the GHS07 hazard class. It has hazard statements H302-H315-H319-H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-thiophen-2-yl-1H-pyridazine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2S2/c11-8-4-3-6(9-10-8)7-2-1-5-12-7/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMNXFJICHCBSLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NNC(=S)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(thiophen-2-yl)pyridazine-3(2H)-thione

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